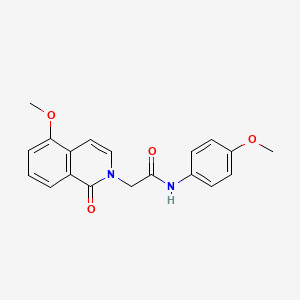
2,5-ジメチル-N-(1-メチル-2-オキソインドリン-5-イル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core with a 2,5-dimethyl substitution and an indolinone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
科学的研究の応用
2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases like Alzheimer’s disease .
Mode of Action
Similar compounds have been found to inhibit ache, which could suggest that this compound may interact with its targets in a similar manner .
Biochemical Pathways
Compounds with similar structures have been found to affect the cholinergic pathway by inhibiting ache . This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting downstream neurological processes .
Result of Action
Similar compounds have shown notable cytotoxicity toward human cancer cell lines . This suggests that this compound might also have potential anticancer effects.
生化学分析
Biochemical Properties
2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide with these biomolecules often involve binding to specific receptors or enzymes, thereby modulating their activity.
Cellular Effects
The effects of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways . Additionally, 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide may alter the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission . Additionally, 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different conditions . Additionally, the long-term effects of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide on cellular function may include sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . For example, indole derivatives have been shown to induce cytotoxicity in cancer cells at higher concentrations, which could be beneficial for cancer treatment but may also pose risks of toxicity.
Metabolic Pathways
2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is involved in several metabolic pathways. This compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are known to undergo various metabolic transformations, including hydroxylation and conjugation reactions . These metabolic pathways can influence the bioavailability and activity of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide in biological systems.
Transport and Distribution
The transport and distribution of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide in certain tissues or cellular compartments can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and apoptosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indolinone Moiety: The indolinone structure can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Sulfonamide Formation: The indolinone intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indolinone and benzenesulfonamide moieties.
Reduction: Reduced forms of the indolinone and sulfonamide groups.
Substitution: Halogenated derivatives of the aromatic ring.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indomethacin share structural similarities with the indolinone moiety.
Sulfonamides: Other sulfonamide compounds like sulfamethoxazole and sulfasalazine have similar sulfonamide linkages.
Uniqueness
2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern and the combination of the indolinone and sulfonamide functionalities, which confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
2,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-4-5-12(2)16(8-11)23(21,22)18-14-6-7-15-13(9-14)10-17(20)19(15)3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLYJJZHPWVGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)
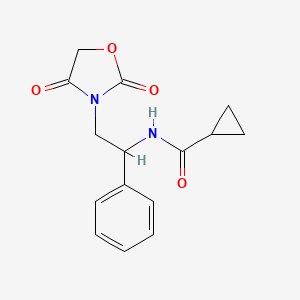
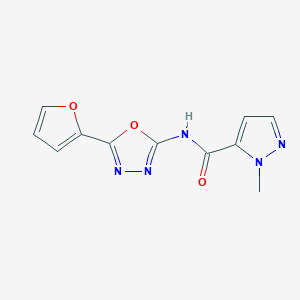
![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)
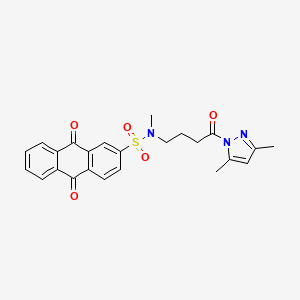

![N-(3,4-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2561564.png)
![8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)
![1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2561567.png)
![Methyl 2-{[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate](/img/structure/B2561568.png)
![1-(4-fluorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2561569.png)
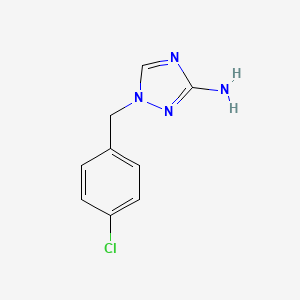
![3-(benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2561572.png)
